molecular formula C12H13N3O2 B195786 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile CAS No. 4355-15-1

2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile

Cat. No. B195786
Key on ui cas rn: 4355-15-1
M. Wt: 231.25 g/mol
InChI Key: YDDZHTSOBDNNMZ-UHFFFAOYSA-N
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Patent
US07667071B2

Procedure details

98 g (1 mol) of cyclohexanone, 226 g (2 mol) of ethyl cyanoacetate, and 392 g of 96% methanol were mixed in a reaction flask, to which 272 g of aqueous ammonia (equivalent to 4 mol of ammonia gas) was added under stirring. Specifically, to carry out the addition of aqueous ammonia, the temperature was lowered to within the range of −5° C. to 0° C., ¾ of the prescribed amount of aqueous ammonia was added dropwise, the reaction mixture was then stirred for a first 12 hours with the temperature maintained at −5° C. to 0° C., and a second 12 hours with the temperature maintained at 5 to 10° C., and then the rest ¼ of aqueous ammonia was added. The reaction mixture was heated to and maintained at 20° C. to 25° C. for 24 hours under stirring. The mixture was then heated to 60° C., to which water was added in an amount equivalent to methanol, that is, 980 g water was added. The pH value was adjusted to 2-3 with dropwise addition of sulfuric acid, after which the temperature was lowered to below 5° C. and the mixture was centrifugally filtered. The filter cake was washed with water to pH 6-7, filtered, and dried to provide 1,5-dicyano-2,4-dioxo-3-azaspiro[5,5]-undecane. Yield: 85%, melting point: 202-210° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step Two
Quantity
226 g
Type
reactant
Reaction Step Two
Quantity
272 g
Type
reactant
Reaction Step Two
Quantity
392 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
980 g
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:8]([CH2:10][C:11]([O:13]CC)=O)#[N:9].[NH3:16].S(=O)(=O)(O)O.[OH2:22]>CO>[C:11]([CH:10]1[C:1]2([CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[CH:10]([C:8]#[N:9])[C:11](=[O:13])[NH:9][C:8]1=[O:22])#[N:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
98 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
226 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
272 g
Type
reactant
Smiles
N
Name
Quantity
392 g
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
980 g
Type
reactant
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
the reaction mixture was then stirred for a first 12 hours with the temperature
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
maintained at −5° C. to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to and
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 20° C. to 25° C. for 24 hours
Duration
24 h
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
was lowered to below 5° C.
FILTRATION
Type
FILTRATION
Details
the mixture was centrifugally filtered
WASH
Type
WASH
Details
The filter cake was washed with water to pH 6-7
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1C(NC(C(C12CCCCC2)C#N)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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